Cas no 1078-00-8 (1H-Indole-3-ethanamine,5-amino-)
1H-Indole-3-ethanamine,5-amino- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-ethanamine,5-amino-
- 3-(2-aminoethyl)-1H-indol-5-amine
- 5-AMINOTRYPTAMINE
- 1H-Indole-3-ethanamine,5-amino
- 5-Amino-tryptamin
- RARECHEM AH BS 0072
- 3-(2-AMINOETHYL)-5-AMINOINDOLE
- BRD-K91844626-001-01-8
- SCHEMBL2847185
- EN300-116209
- CHEBI:125668
- DTXSID90148243
- A-7220
- AKOS006280266
- 1H-Indole-3-ethanamine, 5-amino-
- BDBM50470848
- PDSP1_000823
- PDSP2_000810
- FT-0692680
- Q27216278
- 1078-00-8
- CHEMBL26305
-
- Inchi: 1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2
- InChI Key: RTGQKAIBLWKUEF-UHFFFAOYSA-N
- SMILES: N1C=C(CCN)C2C=C(C=CC1=2)N
Computed Properties
- Exact Mass: 175.11100
- Monoisotopic Mass: 175.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 67.8Ų
Experimental Properties
- PSA: 67.83000
- LogP: 2.53280
1H-Indole-3-ethanamine,5-amino- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-3-ethanamine,5-amino- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-116209-0.05g |
3-(2-aminoethyl)-1H-indol-5-amine |
1078-00-8 | 0.05g |
$1537.0 | 2023-02-18 | ||
| Enamine | EN300-116209-0.1g |
3-(2-aminoethyl)-1H-indol-5-amine |
1078-00-8 | 0.1g |
$1610.0 | 2023-02-18 | ||
| Enamine | EN300-116209-0.25g |
3-(2-aminoethyl)-1H-indol-5-amine |
1078-00-8 | 0.25g |
$1683.0 | 2023-02-18 | ||
| Enamine | EN300-116209-0.5g |
3-(2-aminoethyl)-1H-indol-5-amine |
1078-00-8 | 0.5g |
$1757.0 | 2023-02-18 | ||
| Enamine | EN300-116209-1.0g |
3-(2-aminoethyl)-1H-indol-5-amine |
1078-00-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-116209-2.5g |
3-(2-aminoethyl)-1H-indol-5-amine |
1078-00-8 | 2.5g |
$3585.0 | 2023-02-18 | ||
| Enamine | EN300-116209-5.0g |
3-(2-aminoethyl)-1H-indol-5-amine |
1078-00-8 | 5.0g |
$5304.0 | 2023-02-18 | ||
| Enamine | EN300-116209-10.0g |
3-(2-aminoethyl)-1H-indol-5-amine |
1078-00-8 | 10.0g |
$7866.0 | 2023-02-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580483-50mg |
3-(2-Aminoethyl)-1H-indol-5-amine |
1078-00-8 | 98% | 50mg |
¥37657.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580483-100mg |
3-(2-Aminoethyl)-1H-indol-5-amine |
1078-00-8 | 98% | 100mg |
¥39445.00 | 2024-08-09 |
1H-Indole-3-ethanamine,5-amino- Related Literature
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1. 881. Tryptamines, carbolines, and related compounds. Part III. 1-Methyl- and 1 : N-dimethyl-tryptaminesR. A. Abramovitch J. Chem. Soc. 1956 4593
Additional information on 1H-Indole-3-ethanamine,5-amino-
Chemical Profile of 1H-Indole-3-ethanamine,5-amino- (CAS No. 1078-00-8)
1H-Indole-3-ethanamine,5-amino-, identified by its Chemical Abstracts Service (CAS) number 1078-00-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative belongs to the indole family, a structural motif widely recognized for its biological activity and pharmacological relevance. The compound’s molecular framework, featuring an indole core substituted with amino groups at the 3rd and 5th positions, imparts unique chemical properties that make it a valuable intermediate in drug discovery and synthetic chemistry.
The indole scaffold is a cornerstone in medicinal chemistry, with numerous bioactive molecules derived from its structural template. 1H-Indole-3-ethanamine,5-amino- serves as a versatile precursor in the synthesis of more complex pharmacophores. Its dual amino functionalities provide reactive sites for further derivatization, enabling the construction of intricate molecular architectures. These modifications are crucial for tailoring physicochemical properties such as solubility, metabolic stability, and target binding affinity.
In recent years, there has been growing interest in indole derivatives due to their demonstrated efficacy across a spectrum of therapeutic areas. 1H-Indole-3-ethanamine,5-amino- has been explored in the development of molecules targeting neurological disorders, inflammatory conditions, and even oncological applications. The compound’s ability to interact with biological macromolecules makes it a promising candidate for structure-based drug design. Advanced computational methods, including molecular docking and quantum mechanical simulations, have been employed to elucidate its potential interactions with protein targets.
One of the most compelling aspects of 1H-Indole-3-ethanamine,5-amino- is its role in synthesizing biologically active scaffolds. Researchers have leveraged its reactivity to develop novel analogs with enhanced pharmacological profiles. For instance, recent studies have highlighted its utility in generating indole-based kinase inhibitors, which are critical in combating cancer and inflammatory diseases. The introduction of additional substituents at the 5-amino position has been particularly noteworthy, as it modulates electronic properties and binding interactions.
The synthesis of 1H-Indole-3-ethanamine,5-amino- typically involves multi-step organic transformations starting from readily available indole precursors. Catalytic methods have been optimized to improve yield and selectivity, aligning with green chemistry principles. Palladium-catalyzed cross-coupling reactions and enzymatic approaches have emerged as particularly effective strategies for constructing the desired indole derivatives. These advancements not only enhance efficiency but also reduce environmental impact.
The pharmacological potential of 1H-Indole-3-ethanamine,5-amino- has been further explored through preclinical studies. Its derivatives have exhibited inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. Moreover, its structural similarity to known bioactive indoles suggests that it may serve as a lead compound for developing next-generation therapeutics. The dual amino groups offer opportunities for covalent binding or allosteric modulation, expanding its therapeutic applications.
In the context of modern drug development, computational chemistry plays an indispensable role in accelerating discovery pipelines. Virtual screening techniques have been applied to identify novel derivatives of 1H-Indole-3-ethanamine,5-amino- with optimized pharmacokinetic profiles. Machine learning models trained on large datasets have successfully predicted binding affinities and toxicity profiles, streamlining the process of lead optimization. Such integrative approaches underscore the importance of interdisciplinary collaboration between synthetic chemists and bioinformaticians.
The versatility of 1H-Indole-3-ethanamine,5-amino- extends beyond pharmaceutical applications into agrochemicals and material science. Its indole core is a common structural element in pesticides and herbicides due to its ability to disrupt biological pathways in pests while maintaining low mammalian toxicity. Furthermore, functionalized indoles have shown promise as organic semiconductors and dyes, highlighting their broader industrial relevance.
Future research directions for 1H-Indole-3-ethanamine,5-amino- may focus on exploring its role in modulating immune responses and neurodegenerative diseases. The compound’s ability to engage with multiple biological targets makes it an attractive candidate for multitarget drugs—approaches that are gaining traction as a strategy to enhance therapeutic efficacy while minimizing side effects. Continued investigation into its derivatives will likely uncover new mechanisms of action and expand its therapeutic utility.
In summary,1H-lndole - 3 - ethanamine, 5 - amino - (CAS No. 1078 - 00 - 8) is a multifaceted compound with significant implications in medicinal chemistry and chemical biology. Its unique structural features, reactivity, and pharmacological potential make it a valuable tool for drug discovery. As research advances, the full spectrum of applications for this compound is expected to expand, driven by innovative synthetic methodologies and interdisciplinary collaborations. The continued exploration of its derivatives promises to yield novel therapeutics that address unmet medical needs across various disease domains.
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